molecular formula C8H10N2O3S B3370203 N-[4-(methylsulfonyl)phenyl]urea CAS No. 343247-75-6

N-[4-(methylsulfonyl)phenyl]urea

Cat. No.: B3370203
CAS No.: 343247-75-6
M. Wt: 214.24 g/mol
InChI Key: WNFYWMJTOUUIFE-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfonyl)phenyl]urea is a urea derivative characterized by a methylsulfonyl (–SO₂CH₃) substituent at the para position of the phenyl ring.

Properties

IUPAC Name

(4-methylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFYWMJTOUUIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfonyl)phenyl]urea typically involves the reaction of 4-methylsulfonylphenyl isocyanate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea group can undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For example:

N 4 Methylsulfonyl phenyl ureaH+/OH4 Methylsulfonyl aniline+CO2+NH3\text{N 4 Methylsulfonyl phenyl urea}\xrightarrow{\text{H}^+/\text{OH}^-}4\text{ Methylsulfonyl aniline}+\text{CO}_2+\text{NH}_3

  • Kinetics : Hydrolysis rates depend on pH and temperature. Electron-withdrawing sulfonyl groups may stabilize transition states, accelerating reaction rates .

  • Evidence : Studies on diaryl ureas show hydrolysis to anilines in acidic media (e.g., HCl/EtOH) .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring’s reactivity is influenced by the meta-directing sulfonyl group. EAS occurs at the meta position relative to the sulfonyl group.

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-4-(methylsulfonyl)phenylurea~65%
SulfonationH₂SO₄, 100°C3-Sulfo-4-(methylsulfonyl)phenylurea~50%
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃3-Halo-4-(methylsulfonyl)phenylurea60–75%
  • Mechanistic Insight : The sulfonyl group deactivates the ring, necessitating harsh conditions .

Reduction of the Sulfonyl Group

The sulfonyl (–SO₂–) group can be reduced to a thioether (–S–) or sulfide (–SH) under strong reducing conditions:

 SO2 LiAlH4 S \text{ SO}_2\text{ }\xrightarrow{\text{LiAlH}_4}\text{ S }

  • Conditions : LiAlH₄ in anhydrous THF or NaBH₄ with catalytic Pd/C .

  • Product : N-[4-(Methylthiophenyl)]urea (confirmed via NMR and LC-MS in analogs) .

Substitution at Urea Nitrogens

The NH groups in urea can undergo alkylation or acylation:

Reaction Reagents Product Application
Alkylation CH₃I, K₂CO₃, DMFN-Methyl-N’-[4-(methylsulfonyl)phenyl]ureaEnhanced lipophilicity
Acylation AcCl, pyridineN-Acetyl-N’-[4-(methylsulfonyl)phenyl]ureaProdrug synthesis
  • Kinetics : Steric hindrance from the sulfonyl group may slow substitution at the adjacent nitrogen .

Coordination and Supramolecular Interactions

The urea moiety participates in hydrogen bonding, influencing solubility and self-assembly:

  • Self-Association : Symmetrical diaryl ureas form supramolecular polymers via N–H···O hydrogen bonds. Bulkier substituents (e.g., methylsulfonyl) suppress polymerization .

  • Metal Coordination : Urea’s carbonyl oxygen can bind to Mn²⁺ or Fe³⁺, relevant in catalytic systems .

Denaturation of Biomolecules

Urea derivatives disrupt protein/nucleic acid structures via:

  • NH–π Interactions : Stabilize unfolded states of proteins (e.g., Trp-cage mini-protein) .

  • Stacking with RNA : Facilitate urea-assisted RNA denaturation .

Scientific Research Applications

Chemical and Structural Properties

N-[4-(methylsulfonyl)phenyl]urea has the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol. The compound features a methylsulfonyl group attached to a phenyl ring, linked to a urea moiety, which contributes to its distinct reactivity and biological properties.

Chemistry

  • Reagent in Organic Synthesis : this compound serves as a reagent in the synthesis of more complex molecules, facilitating various organic reactions due to its functional groups.
  • Building Block for Drug Development : Its structural characteristics make it a valuable building block in medicinal chemistry, particularly in the design of novel pharmaceuticals .

Biology

  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions, aiding in the understanding of cellular mechanisms.
  • Biological Activity Studies : Research indicates that urea derivatives can exhibit significant biological activities, including anti-proliferative effects against cancer cell lines .

Medicine

  • Potential Anticancer Agent : this compound has been explored as a lead compound in drug discovery for cancer treatment. Its mechanism involves modulating specific molecular targets, potentially leading to therapeutic applications .
  • Dual Inhibitors : Studies have shown that derivatives of this compound can act as dual inhibitors for enzymes like COX-2 and soluble epoxide hydrolase (sEH), which are implicated in inflammation and pain pathways .

Industry

  • Material Development : The compound is also investigated for its role in developing new materials and chemical processes, leveraging its unique properties for industrial applications.

Case Study 1: Anticancer Activity

A study evaluating urea derivatives demonstrated that compounds similar to this compound exhibited significant anti-proliferative effects on various human tumor cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Dual Inhibitors

Research focused on synthesizing dual inhibitors combining pyrazole and urea structures showed that introducing flexible linkers between pharmacophores improved inhibitory activity against sEH significantly. This approach underscores the potential of this compound as a scaffold for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-[4-(methylsulfonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound can modulate various biochemical pathways, depending on its structure and the nature of the target . For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Urea Derivatives

Compound Name Molecular Formula Substituent(s) Position Molecular Weight (g/mol)
This compound C₈H₁₀N₂O₃S –SO₂CH₃ Para 214.24
N,N’-di-[4-(Ethanesulfonyloxy)phenyl]urea C₁₆H₂₀N₂O₆S₂ –SO₂OCH₂CH₃ Para 408.47
1-(2-Hydroxy-4-nitrophenyl)-3-(4-methylsulfonylphenyl)urea C₁₄H₁₂N₃O₆S –NO₂, –OH, –SO₂CH₃ Ortho/Para 374.33
Elinogrel () C₂₀H₁₇ClFN₅O₅S₂ –Cl (thiophene), –F (quinazoline) Variable 556.96

Table 2: Key Property Comparisons

Property This compound Elinogrel Nitro-Substituted Analogue
LogP (Predicted) 1.2 3.8 0.7
Melting Point (°C) 215–220 (est.) >250 190–195
Therapeutic Use Research intermediate Antiplatelet Industrial use only
Hazard Profile Low Moderate High (nitro group)

Computational Insights

Molecular docking tools like AutoDock Vina () could predict binding modes of these compounds. For example, Elinogrel’s larger structure may occupy more binding pockets than this compound, while nitro groups might introduce steric clashes.

Biological Activity

N-[4-(methylsulfonyl)phenyl]urea, also known as a sulfonylurea derivative, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound interacts with specific molecular targets, such as enzymes and receptors, which leads to modulation of various biochemical pathways. The compound's action is primarily attributed to its ability to inhibit certain kinases and other enzymes involved in cellular signaling processes. For instance, it has been shown to selectively target members of the class III receptor tyrosine kinase family, demonstrating promising antitumor activity both in vitro and in vivo .

Antitumor Activity

A significant aspect of the biological activity of this compound is its antitumor properties. In a study evaluating its effect on various cancer cell lines, the compound exhibited broad-spectrum antitumor activity with notable GI50 (the concentration required to inhibit cell growth by 50%) values across different types of cancer:

Cancer Type GI50 (μM)
Non-small lung cancer (EKVX)1.7
Leukemia (RPMI-8226)21.5
Ovarian cancer (OVCAR-4)25.9
Prostate cancer (PC-3)28.7
Renal cancer (CAKI-1)15.9
Breast cancer (MDA-MB-435)27.9
Breast cancer (T-47D)15.1

These results indicate that this compound may serve as a potential lead compound for developing new anticancer therapies .

Cellular Pharmacology

Research has demonstrated that this compound is rapidly accumulated in human colon adenocarcinoma cells (GC3). The uptake mechanism involves both energy-independent and energy-dependent phases, with a concentration-dependent linear accumulation observed over a wide range of concentrations (0.0026 to 5 mM). The steady-state concentration achieved within 10 minutes was significantly higher than the extracellular concentration, indicating effective cellular uptake .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects. For example, it has shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving a series of urea derivatives, this compound was tested against multiple human cell lines, showcasing significant antiproliferative effects. The structure-activity relationship indicated that modifications to the urea moiety influenced the compound's efficacy .

Case Study 2: Proteomic Applications
The compound has also been utilized in proteomics research to explore protein interactions and functions, highlighting its versatility beyond traditional therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for N-[4-(methylsulfonyl)phenyl]urea, and how can reaction yields be optimized?

Methodological Answer:

  • Synthetic Pathways : The compound can be synthesized via condensation reactions between 4-(methylsulfonyl)aniline and an isocyanate or via urea-forming reagents like carbodiimides. For example, analogous urea derivatives (e.g., N-(3,4-dichlorophenyl)methylacrylamide) are synthesized using carbodiimide-mediated coupling .
  • Optimization : Use polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions. Catalysts such as DMAP can enhance reaction efficiency. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .
  • Characterization : Confirm purity via HPLC (>95%) and structural validation using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be systematically characterized?

Methodological Answer:

  • Solubility Profiling : Conduct equilibrium solubility studies in solvents (water, DMSO, ethanol) at 25°C and 37°C using UV-Vis spectroscopy or gravimetric analysis. Include pH-dependent solubility tests (pH 1–13) to assess ionization effects .
  • Stability Studies : Perform accelerated stability testing under stressed conditions (40°C/75% RH, light exposure) for 4 weeks. Monitor degradation via HPLC and LC-MS to identify degradation products .

Advanced Research Questions

Q. How can molecular docking simulations predict the binding interactions of this compound with therapeutic targets (e.g., kinases or deubiquitinases)?

Methodological Answer:

  • Software Setup : Use AutoDock Vina or AutoDock 4 with a Lamarckian genetic algorithm for docking flexibility. Prepare the ligand and target protein (e.g., PDB ID: 4WQN) by assigning Gasteiger charges and removing water molecules .
  • Parameterization : Define a grid box (20 Å × 20 Å × 20 Å) centered on the active site. Run 50 docking simulations with exhaustiveness = 20 to sample conformational space. Validate results by comparing predicted binding poses to crystallographic data (RMSD < 2.0 Å) .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., IC50_{50}50​ variability) for this compound derivatives?

Methodological Answer:

  • Standardized Assays : Use enzyme inhibition assays (e.g., fluorescence-based deubiquitinase assays) with strict controls (e.g., GW441756 as a positive control) .
  • Data Normalization : Normalize activity data to internal controls and account for batch-to-batch variability in compound purity. Perform dose-response curves in triplicate and analyze using nonlinear regression (GraphPad Prism) .
  • Meta-Analysis : Compare results across studies by applying standardized metrics (e.g., pIC50_{50}) and statistical tests (ANOVA) to identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF3_3 or -CN) to assess effects on hydrogen bonding and π-π stacking .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., sulfonyl group for hydrogen bonding with Lys residues) .
  • Biological Validation : Test analogs in cell-based assays (e.g., proliferation inhibition in cancer lines) and correlate with computational predictions .

Q. What analytical techniques are critical for identifying impurities in this compound synthesized via novel routes?

Methodological Answer:

  • Impurity Profiling : Employ LC-MS/MS with a C18 column (e.g., Chromolith HPLC) and gradient elution (0.1% formic acid in acetonitrile/water) to detect trace impurities .
  • Structural Elucidation : Use 1H^1H-NMR spiking experiments with suspected byproducts (e.g., unreacted aniline) or high-resolution tandem MS for fragmentation analysis .

Data Analysis & Reporting

Q. How should researchers address discrepancies in thermodynamic stability data (e.g., melting points) for this compound?

Methodological Answer:

  • Validation Techniques : Perform differential scanning calorimetry (DSC) at 10°C/min under nitrogen to determine melting point ranges. Cross-validate with hot-stage microscopy .
  • Crystallography : Obtain single-crystal X-ray data to confirm polymorphic forms, which may explain stability variations .

Q. What statistical methods are recommended for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:

  • Curve Fitting : Use four-parameter logistic models (4PL) in software like R or GraphPad Prism. Report IC50_{50} values with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test to exclude outliers and ensure reproducibility across biological replicates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.